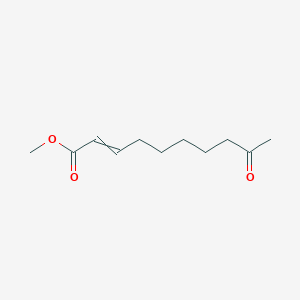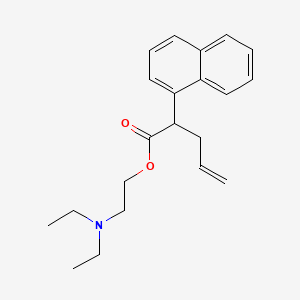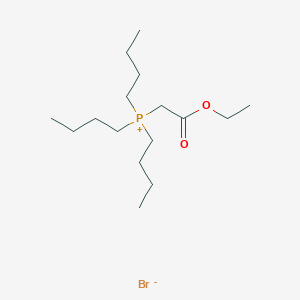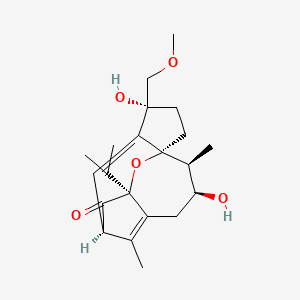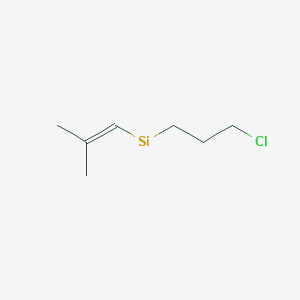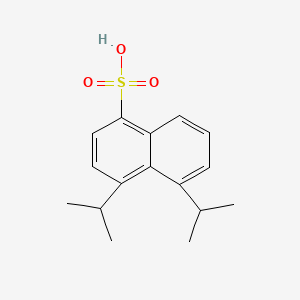
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C16H22O3S. It is a derivative of naphthalene, characterized by the presence of two isopropyl groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of 4,5-Di(propan-2-yl)naphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 1 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.
Applications De Recherche Scientifique
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Naphthalene-1-sulfonic acid: Similar in structure but lacks the isopropyl groups.
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene with the sulfonic acid group at the 2 position.
4,5-Dimethylnaphthalene-1-sulfonic acid: Similar structure with methyl groups instead of isopropyl groups.
Uniqueness: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to the presence of isopropyl groups, which can influence its chemical properties and reactivity. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other naphthalene sulfonic acid derivatives.
Propriétés
Numéro CAS |
82-52-0 |
|---|---|
Formule moléculaire |
C16H20O3S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4,5-di(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H20O3S/c1-10(2)12-6-5-7-14-15(20(17,18)19)9-8-13(11(3)4)16(12)14/h5-11H,1-4H3,(H,17,18,19) |
Clé InChI |
PBHGGNJOKATMKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


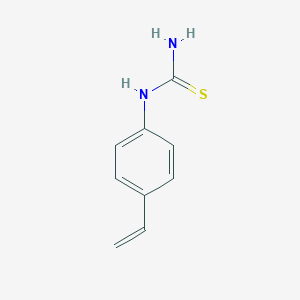
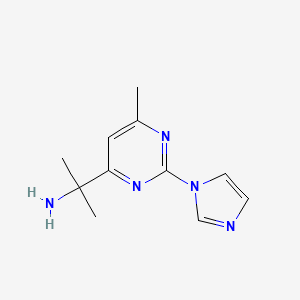
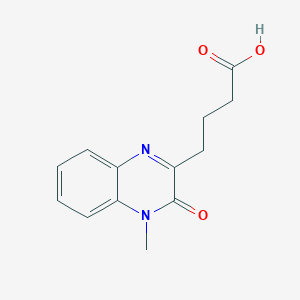

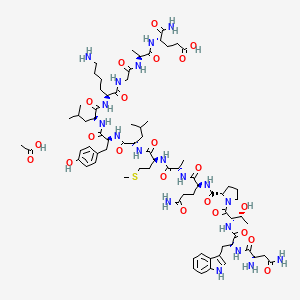
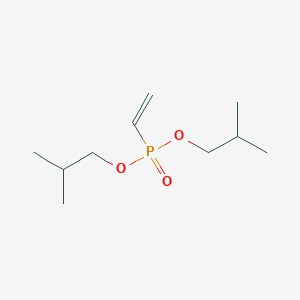

![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
